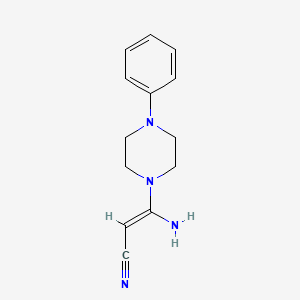![molecular formula C9H12N4O B3031155 N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide CAS No. 16825-24-4](/img/structure/B3031155.png)
N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide
描述
N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of a primary amine with a carbonyl compound
作用机制
Target of Action
The primary target of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide, also known as N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide or NSC168440, is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the dehydration process.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This could lead to disruption in the fatty acid synthesis pathway, affecting the production of essential components of the cell membrane.
Biochemical Pathways
The compound primarily affects the fatty acid synthesis pathway . By inhibiting the function of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, it disrupts the dehydration process, which is a critical step in the synthesis of fatty acids. The downstream effects of this disruption could include impaired cell membrane formation and function.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on the fatty acid synthesis pathway. By inhibiting a key enzyme in this pathway, the compound could potentially disrupt cell membrane formation and function, leading to cellular dysfunction .
生化分析
Biochemical Properties
N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their ability to coordinate with metal ions, forming stable complexes. These complexes can act as enzyme inhibitors, which makes N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide a potential candidate for enzyme inhibition studies .
The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it has been reported to inhibit certain enzymes by forming stable complexes with metal ions at the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the overall biochemical pathway.
Cellular Effects
N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases, which play crucial roles in the regulation of cellular functions .
In terms of gene expression, N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can affect the transcriptional activity of certain genes by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the expression of target genes, leading to changes in cellular behavior and function . Additionally, the compound can alter cellular metabolism by inhibiting or activating metabolic enzymes, thereby affecting the flux of metabolites through various metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity by preventing substrate binding . This inhibition can lead to changes in the enzyme’s conformation and function, ultimately affecting the overall biochemical pathway.
Furthermore, N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can modulate gene expression by binding to transcription factors or other regulatory proteins. This binding can either enhance or repress the expression of target genes, leading to changes in cellular behavior and function . The compound’s ability to interact with key signaling molecules also plays a crucial role in its molecular mechanism of action, as it can modulate cell signaling pathways and affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate and overall efficacy .
Long-term studies have shown that N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These effects can lead to changes in cellular behavior and function over time, highlighting the importance of considering temporal factors in biochemical research involving this compound.
Dosage Effects in Animal Models
The effects of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions .
Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and behavior . These findings underscore the importance of determining the optimal dosage for achieving the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can inhibit or activate metabolic enzymes, affecting the flux of metabolites through different pathways . This modulation of metabolic flux can lead to changes in metabolite levels and overall cellular metabolism.
Additionally, N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can interact with cofactors, such as metal ions, that are essential for enzyme activity . By forming stable complexes with these cofactors, the compound can influence the activity of enzymes and the overall metabolic pathway.
Transport and Distribution
The transport and distribution of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within the cell .
Once inside the cell, N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can bind to proteins that help in its localization and accumulation in specific cellular compartments . This binding can affect the compound’s activity and function, as well as its overall distribution within the cell.
Subcellular Localization
The subcellular localization of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These signals and modifications help in the precise localization of the compound, ensuring its interaction with the appropriate biomolecules and cellular structures.
The activity and function of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can be influenced by its subcellular localization, as it determines the compound’s accessibility to target enzymes, proteins, and other biomolecules . This localization is essential for the compound’s overall efficacy and its ability to modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide typically involves the condensation of pyridine-4-carbohydrazide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: It has been investigated for its pharmacological properties, including enzyme inhibition and potential therapeutic uses.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide is unique due to its specific structure, which includes a dimethylamino group. This structural feature imparts distinct chemical and biological properties, such as increased basicity and potential for forming stable metal complexes. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
N-(dimethylaminomethylideneamino)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-13(2)7-11-12-9(14)8-3-5-10-6-4-8/h3-7H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYQADLIYHRBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937466 | |
| Record name | N,N-Dimethyl-N'-(pyridine-4-carbonyl)methanehydrazonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16825-24-4 | |
| Record name | N,N-Dimethyl-N'-(pyridine-4-carbonyl)methanehydrazonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Methoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031072.png)

![Tert-butyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031075.png)
![Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031076.png)
![1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B3031077.png)







![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)

